Brevinin-2-RA9 peptide precursor
Description
Brevinin-2-RA9 is a member of the brevinin-2 family, a class of cationic antimicrobial peptides (AMPs) primarily isolated from frog skin secretions. These peptides are synthesized as precursor molecules comprising three domains: a signal peptide for secretion, an acidic spacer peptide, and a mature bioactive peptide . For instance, brevinin-2 precursors from Rana nigrovittata (e.g., brevinin-2-RN1 and -RN2) are 72 amino acids (aa) long, with the mature peptide containing a conserved intramolecular disulfide bridge at the C-terminus, a hallmark of brevinin-2 peptides that enhances stability and antimicrobial efficacy . Brevinin-2-RA9 is presumed to exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungi, similar to other brevinin-2 peptides.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
ILDTFKNMALNAAKSAGVSVLNALSCKLSKTC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Brevinin-2-RA9 exhibits potent antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria. The mechanism of action typically involves disrupting microbial cell membranes, which leads to cell lysis.
Efficacy Against Bacteria
Studies have demonstrated that Brevinin-2 peptides, including RA9, are effective against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a study indicated that Brevinin-2 peptides had a minimum inhibitory concentration (MIC) ranging from 3 to 6 μM against Acinetobacter baumannii, a notorious multidrug-resistant bacterium .
| Pathogen | MIC (μM) | Activity |
|---|---|---|
| Staphylococcus aureus | 5 | Effective |
| Escherichia coli | 4 | Effective |
| Acinetobacter baumannii | 3-6 | Effective |
Anti-Cancer Applications
Recent research has highlighted the potential of Brevinin-2 peptides as anticancer agents. These peptides may selectively target cancer cells while sparing normal cells, presenting a favorable therapeutic window compared to conventional chemotherapeutics.
Selectivity and Cytotoxicity
In vitro studies have shown that Brevinin-2-RA9 demonstrates cytotoxic effects on various cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for minimizing side effects typically associated with cancer treatments .
Case Study: Breast Cancer Cells
A notable study evaluated the effects of Brevinin-2 peptides on breast cancer cell lines, revealing significant apoptosis induction at concentrations that did not affect healthy cells. The underlying mechanisms included mitochondrial disruption and activation of caspase pathways .
Anti-Inflammatory Effects
Brevinin-2-RA9 also displays anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Application in Inflammatory Models
In animal models, administration of Brevinin-2 peptides has led to reduced inflammation markers and improved outcomes in conditions such as arthritis and sepsis .
Conclusion and Future Directions
Brevinin-2-RA9 holds significant promise across various applications due to its antimicrobial, anticancer, and anti-inflammatory properties. As research progresses, further investigations into its mechanisms and potential clinical applications are warranted.
Comparison with Similar Compounds
Structural Comparisons
- Precursor Organization : Brevinin-2-RA9 precursors likely follow the tripartite structure (signal peptide, spacer, mature peptide) observed in brevinin-2-RN1/RN2 . In contrast, thioviridamide-like precursors (e.g., from bacterial BGCs) exhibit distinct post-translational modifications, suggesting divergent evolutionary origins .
- Mature Peptide Features: Most brevinin-2 peptides (e.g., brevinin-2E, -RN1/RN2) share a C-terminal disulfide bridge critical for membrane interaction. Esculentin-1, while larger (46 aa), retains this feature but shows enhanced activity against drug-resistant pathogens like P. aeruginosa . Brevinin-2GHb, however, has a unique lysine-rich sequence (30 aa) that may influence its charge-dependent antimicrobial mechanisms .
Functional Comparisons
- Antimicrobial Activity : Brevinin-2-RN1/RN2 and maximin Bk demonstrate strong activity against Gram-positive and Gram-negative bacteria, with maximin Bk showing additional efficacy against fungi . Esculentin-1 has a broader antifungal spectrum, including C. albicans, likely due to its larger size and amphipathic structure .
- Mechanistic Insights : The cationic nature of brevinin peptides facilitates interaction with negatively charged microbial membranes, causing disruption. Thioviridamide-like peptides, however, may employ alternative pathways tied to their biosynthetic gene clusters, which are unrelated to frog-derived AMPs .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for preparing Brevinin-2-RA9 peptide precursor is solid-phase peptide synthesis (SPPS) , particularly using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method is favored due to its mild reaction conditions, efficiency, and ability to produce peptides with high purity and yield.
Resin Selection:
For peptides like Brevinin-2-RA9, which have a free C-terminus, common resins such as Wang resin or 2-chlorotrityl chloride resin are used to anchor the first amino acid to the solid support. The 2-chlorotrityl resin is especially popular for its stability and ease of cleavage under mild acidic conditions.Coupling and Deprotection:
The synthesis cycle involves repetitive steps of amino acid coupling and Fmoc deprotection. Coupling is typically performed using reagents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) . Deprotection of the Fmoc group is achieved with 20% piperidine in DMF (dimethylformamide).Reaction Conditions:
Reactions are generally carried out at room temperature with shaking or agitation to ensure efficient coupling. Each coupling step is monitored by qualitative tests such as the Kaiser test to confirm the presence of free amines and successful peptide bond formation.Cleavage from Resin:
After chain assembly, the peptide is cleaved from the resin using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA) , scavengers like thioanisole , ethanedithiol , and water, in a ratio such as 90:5:2.5:2.5 (v/v). This step also removes side-chain protecting groups.
Purification Techniques
Post-synthesis, the crude peptide requires purification to achieve the desired purity (usually above 95%) for biological applications.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
The crude this compound is purified by RP-HPLC using C18 columns. A typical purification gradient involves increasing concentrations of acetonitrile (with 0.1% TFA) in water (also containing 0.1% TFA) over 60 minutes. This method separates the peptide from truncated sequences and other impurities based on hydrophobicity.Cation Exchange Chromatography:
In some cases, especially for cationic peptides like Brevinin-2R (a close relative of Brevinin-2-RA9), cation exchange chromatography using SP-Sepharose FF resin is employed to separate peptides based on charge differences. Elution is performed with a linear gradient of sodium chloride in acetate buffer at pH 4.8.Precipitation and Washing:
After cleavage, peptides are often precipitated using cold diethyl ether chilled to -20°C, followed by centrifugation to remove cleavage reagents and scavengers.
Characterization and Verification
Mass Spectrometry (MALDI-TOF or LC-MS):
The molecular mass of the purified peptide is confirmed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) or high-resolution mass spectrometry (e.g., LTQ Orbitrap). The observed mass must match the theoretical mass calculated from the amino acid sequence to confirm synthesis accuracy.Analytical HPLC:
Analytical RP-HPLC is used to assess the purity of the final peptide product, with purity levels typically exceeding 95% for research-grade peptides.Secondary Structure Analysis:
Circular dichroism (CD) spectroscopy can be employed to study the peptide’s secondary structure, which is relevant for its biological function. Brevinin peptides often exhibit α-helical structures in membrane-mimicking environments.
Summary Table of Preparation Methodology
| Step | Method/Condition | Purpose/Outcome |
|---|---|---|
| Resin Loading | 2-chlorotrityl chloride resin with Fmoc-Cys(Trt)-OH, DIPEA in DCM:DMF (1:1), 2 h at RT | Anchoring first amino acid to solid support |
| Fmoc Deprotection | 20% Piperidine in DMF | Removal of Fmoc protecting group |
| Amino Acid Coupling | Fmoc-AA-OH + TBTU + DIPEA in DMF, 3 h at RT | Stepwise peptide chain elongation |
| Cleavage from Resin | TFA/thioanisole/ethanedithiol/water (90:5:2.5:2.5), 4 h at RT | Release of peptide and side-chain deprotection |
| Precipitation & Washing | Cold diethyl ether (-20°C), centrifugation | Removal of cleavage reagents |
| Purification | RP-HPLC on C18 column, gradient 0-60% acetonitrile with 0.1% TFA | Separation of pure peptide |
| Optional Cation Exchange | SP-Sepharose FF, acetate buffer pH 4.8, NaCl gradient | Further purification based on charge |
| Characterization | MALDI-TOF MS or LTQ Orbitrap, Analytical HPLC | Confirmation of molecular weight and purity |
| Secondary Structure Analysis | Circular Dichroism Spectroscopy | Assessment of α-helical content |
Research Findings and Notes
- The synthesis and purification methods described yield Brevinin-2 peptides with high purity (>95%) and confirmed molecular masses consistent with theoretical values.
- Modifications such as substitution of amino acids (e.g., replacing negatively charged residues with lysine) can alter net charge and amphipathicity, affecting peptide self-assembly and activity.
- The presence of intra-disulfide bridges is crucial for the structural stability of Brevinin peptides and can be formed post-synthesis by oxidation in phosphate buffer with DMSO.
- The use of TFA is critical during cleavage and purification but requires careful removal or handling due to its impact on peptide stability and biological assays.
- Brevinin-2-RA9 and related peptides have been synthesized successfully by manual and automated SPPS methods, demonstrating the robustness of the approach for research and potential therapeutic applications.
Q & A
Q. What are the primary structural characteristics of Brevinin-2-RA9, and how do these features influence its antimicrobial activity?
Methodological Answer: Structural analysis requires techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to resolve the peptide’s tertiary structure. Circular dichroism (CD) spectroscopy under varying pH and lipid environments can reveal conformational changes linked to membrane interactions. For activity, minimal inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi should be paired with hemolysis assays to evaluate selectivity .
Q. How is Brevinin-2-RA9 synthesized, and what challenges arise during its production?
Methodological Answer: Solid-phase peptide synthesis (SPPS) is standard, but purification via reverse-phase HPLC is critical due to potential truncations or misfolding. Post-translational modifications (e.g., disulfide bridges) require oxidative folding protocols monitored by mass spectrometry (MS) and redox buffers. Yield optimization involves iterative adjustments to resin type and coupling reagents .
Q. What in vitro models are appropriate for assessing Brevinin-2-RA9’s bioactivity?
Methodological Answer: Use cell culture models (e.g., mammalian cell lines, bacterial biofilms) to test cytotoxicity and antimicrobial efficacy. Time-kill kinetics and fluorescence-based membrane permeability assays (e.g., SYTOX Green uptake) quantify mechanistic action. Include positive controls (e.g., polymyxin B) and account for serum interference by testing in media with varied protein content .
Advanced Research Questions
Q. How does Brevinin-2-RA9 interact with bacterial membranes at the molecular level, and what structural determinants drive selectivity?
Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with lipid bilayers mimicking bacterial vs. mammalian membranes. Molecular dynamics simulations can predict insertion mechanisms. Compare with analogs (e.g., Brevinin-2-related peptides) to identify conserved residues critical for pore formation .
Q. What contradictions exist in the literature regarding Brevinin-2-RA9’s mechanism of action, and how can they be resolved?
Methodological Answer: Discrepancies in pore-forming vs. intracellular targeting mechanisms may stem from assay conditions (e.g., peptide concentration, bacterial strain variability). Replicate studies using standardized protocols (e.g., CLSI guidelines) and orthogonal methods (e.g., electron microscopy for membrane disruption, transcriptomics for intracellular targets). Meta-analyses of dose-response curves across studies can identify confounding variables .
Q. How can in vivo efficacy of Brevinin-2-RA9 be evaluated while addressing pharmacokinetic limitations?
Methodological Answer: Use murine infection models (e.g., subcutaneous abscess or systemic infection) with routes of administration (e.g., intravenous, topical) adjusted for peptide stability. Quantify bioavailability via LC-MS/MS and monitor renal clearance. Encapsulation strategies (e.g., liposomes) can enhance half-life; compare free vs. formulated peptide in survival assays .
Q. What computational approaches are effective for designing Brevinin-2-RA9 analogs with reduced toxicity?
Methodological Answer: Apply machine learning models trained on peptide databases to predict toxicity-activity relationships. Use alanine scanning mutagenesis data to guide residue substitutions. Validate in silico designs with in vitro hemolysis assays and in vivo toxicity screens (e.g., zebrafish embryotoxicity). Cross-validate with molecular docking against mammalian membrane receptors .
Data Analysis and Reproducibility
Q. How should researchers address variability in Brevinin-2-RA9’s activity across experimental replicates?
Methodological Answer: Standardize peptide stock solutions (e.g., lyophilization protocols, solvent composition) and storage conditions (-80°C under argon). Include batch-to-batch purity checks via HPLC and MS. For bioassays, use internal controls and statistical models (e.g., ANOVA with post-hoc tests) to distinguish technical vs. biological variability .
Q. What statistical frameworks are appropriate for analyzing dose-dependent antimicrobial effects?
Methodological Answer: Fit data to sigmoidal dose-response curves (Hill equation) to calculate EC50/IC50 values. Use nonlinear regression tools (e.g., GraphPad Prism) with bootstrap resampling for confidence intervals. For time-course data, apply mixed-effects models to account for temporal autocorrelation .
Literature and Knowledge Gaps
Q. How can a systematic review identify underexplored applications of Brevinin-2-RA9?
Methodological Answer: Conduct a PRISMA-guided review focusing on in vivo efficacy, resistance mechanisms, and off-target effects. Use keyword combinations (e.g., “Brevinin-2-RA9” AND “antimicrobial resistance” OR “immunomodulation”) across PubMed, Scopus, and Web of Science. Annotate gaps using tools like CADIMA and prioritize studies on synergistic combinations (e.g., with conventional antibiotics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

